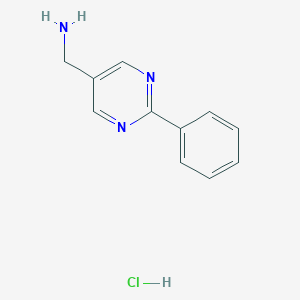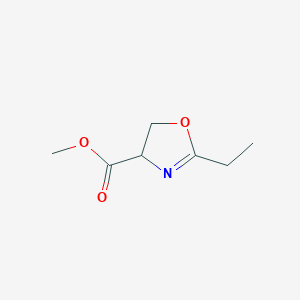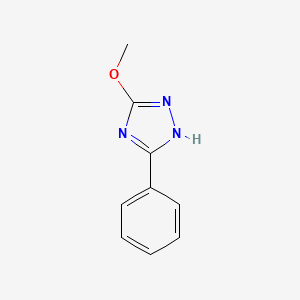
3-methoxy-5-phenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-phenyl-4H-1,2,4-triazole (MPT) is an organic compound with a unique structure and a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biology. MPT is a heterocyclic compound composed of a five-membered ring with a nitrogen atom at the center, and three carbon atoms and one oxygen atom on the perimeter. MPT has been studied extensively due to its interesting and useful properties, such as its ability to act as a catalyst and its ability to form stable complexes with transition metals.
科学研究应用
3-methoxy-5-phenyl-4H-1,2,4-triazole has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biology. In organic synthesis, this compound is used as a catalyst for the formation of 1,2,4-triazole rings. In medicinal chemistry, this compound is used as a ligand in the preparation of metal complexes, which are then used in drug design and development. In biology, this compound has been used in the synthesis of DNA, RNA, and proteins, as well as in the study of enzyme-catalyzed reactions.
作用机制
The mechanism of action of 3-methoxy-5-phenyl-4H-1,2,4-triazole is not completely understood. However, it is believed that the 1,2,4-triazole ring of this compound is able to form stable complexes with transition metals, which then act as catalysts for the formation of various organic compounds. Additionally, this compound has been shown to act as a Lewis acid, meaning that it can accept electrons from other molecules and facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic and non-mutagenic in mammalian cells, suggesting that it is safe for use in laboratory experiments. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, and may have potential therapeutic applications in the future.
实验室实验的优点和局限性
The main advantage of using 3-methoxy-5-phenyl-4H-1,2,4-triazole in laboratory experiments is its ability to form stable complexes with transition metals, which can then be used as catalysts for the synthesis of various organic compounds. Additionally, this compound is non-toxic and non-mutagenic, making it safe for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
The potential future directions for 3-methoxy-5-phenyl-4H-1,2,4-triazole research include the development of new synthesis methods, the exploration of its anti-inflammatory and anti-cancer properties, and the investigation of its potential therapeutic applications. Additionally, further research into the mechanism of action of this compound could lead to the development of new catalysts for organic synthesis. Finally, further investigation into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments.
合成方法
3-methoxy-5-phenyl-4H-1,2,4-triazole can be synthesized in several different ways. The most common method is the reaction of aryl halides with sodium azide in aqueous media. This reaction is known as the Huisgen cycloaddition and yields a 1,2,4-triazole ring. Another method is the reaction of aryl halides with sodium azide in aqueous media, followed by a catalytic reduction with palladium or copper. This method yields a 1,3-dipolar cycloaddition product. Finally, this compound can also be synthesized through a palladium-catalyzed reaction of aryl halides with sodium azide in aqueous media.
属性
IUPAC Name |
3-methoxy-5-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOBHTSKYORBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57295-52-0 |
Source


|
| Record name | 3-methoxy-5-phenyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
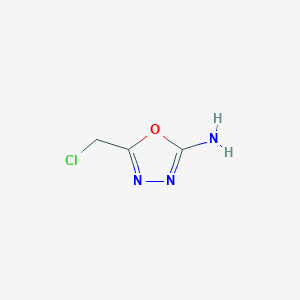
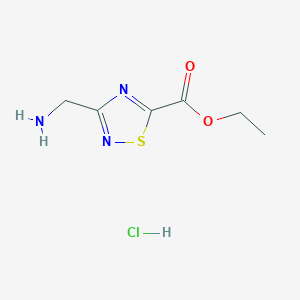



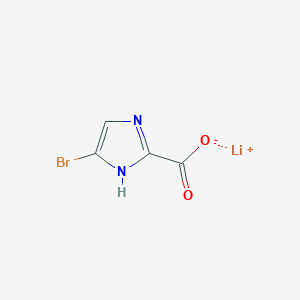
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
